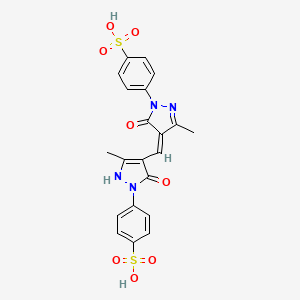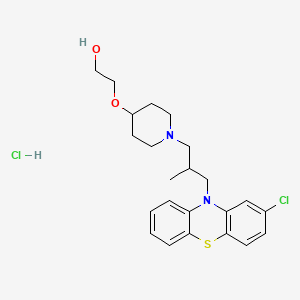
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, particularly in the field of antipsychotic medications. This compound is characterized by its unique chemical structure, which includes a phenothiazine core substituted with various functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride typically involves multiple steps. The process begins with the preparation of the phenothiazine core, followed by the introduction of the chloro and piperidino substituents. Common reagents used in these reactions include chlorinating agents, alkylating agents, and piperidine derivatives. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to ensure high efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the chloro or nitro groups, converting them to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of substituted phenothiazines.
Wissenschaftliche Forschungsanwendungen
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, particularly its potential as an antipsychotic or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. Specific pathways involved may include dopamine and serotonin receptor signaling, which are relevant to its potential antipsychotic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar pharmacological properties.
Thioridazine: Known for its antipsychotic effects and structural similarity to the compound .
Fluphenazine: A phenothiazine used in the treatment of schizophrenia and other psychiatric disorders.
Uniqueness
2-Chloro-10-(2-methyl-3-(4-beta-hydroxyethoxypiperidino)propyl)phenothiazine hydrochloride is unique due to its specific substituents, which may confer distinct pharmacological properties compared to other phenothiazines. Its unique structure allows for specific interactions with molecular targets, potentially leading to different therapeutic effects or side effect profiles.
Eigenschaften
CAS-Nummer |
40255-65-0 |
|---|---|
Molekularformel |
C23H30Cl2N2O2S |
Molekulargewicht |
469.5 g/mol |
IUPAC-Name |
2-[1-[3-(2-chlorophenothiazin-10-yl)-2-methylpropyl]piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C23H29ClN2O2S.ClH/c1-17(15-25-10-8-19(9-11-25)28-13-12-27)16-26-20-4-2-3-5-22(20)29-23-7-6-18(24)14-21(23)26;/h2-7,14,17,19,27H,8-13,15-16H2,1H3;1H |
InChI-Schlüssel |
OTHZXDUMDDSFAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCC(CC1)OCCO)CN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
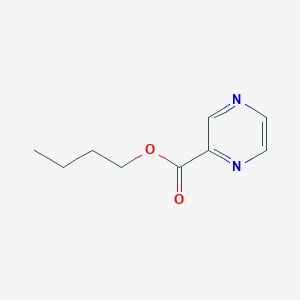
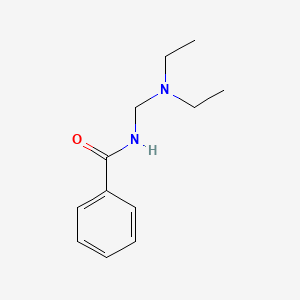

![N-Methyl-N-{4-[(E)-(piperidin-1-yl)diazenyl]phenyl}acetamide](/img/structure/B14657538.png)
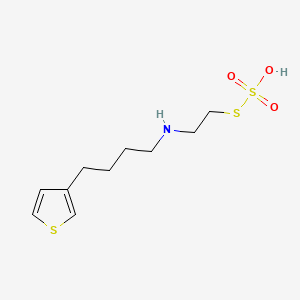

![Naphtho[1,2-b]thiophene, 2-methyl](/img/structure/B14657553.png)
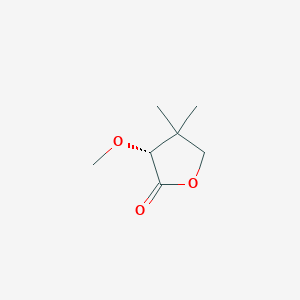
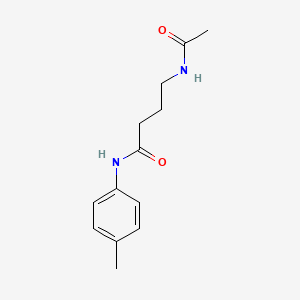
![5,8-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14657572.png)
